molecular formula C19H15F3N2O3S B2956245 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2097858-25-6

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2956245
CAS No.: 2097858-25-6
M. Wt: 408.4
InChI Key: CPUPXBHUQNWQQG-UHFFFAOYSA-N
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Description

The compound N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide features a unique hybrid structure combining furan, thiophene, and trifluoromethylphenyl moieties linked by an ethanediamide (oxalamide) bridge. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the heterocycles (furan and thiophene) contribute π-electron density and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S/c20-19(21,22)14-4-1-2-5-15(14)24-18(26)17(25)23-10-13(12-7-9-28-11-12)16-6-3-8-27-16/h1-9,11,13H,10H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUPXBHUQNWQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the ethanediamide backbone. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki-Miyaura coupling or Stille coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the thiophene ring could produce tetrahydrothiophene derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Use Reference
Target Compound Ethanediamide linker Furan, thiophene, CF₃-phenyl ~450 (estimated) Agrochemical/Pharma
Flutolanil (N-(3-isopropoxyphenyl)-2-CF₃-benzamide) Benzamide linker CF₃-phenyl, isopropoxy 323.29 Fungicide
T134 (N-{Diphenyl[3-CF₃-phenyl]methyl}pyrimidin-2-amine) Pyrimidine amine CF₃-phenyl, diphenylmethyl 405.41 Kinase inhibitor
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydrofuran-2-one)cyclopropanecarboxamide) Cyclopropane carboxamide Tetrahydrofuran, chlorophenyl 294.75 Fungicide
  • Ethanediamide vs.
  • Heterocycles : The combination of furan and thiophene in the target compound is distinct from analogs like T134 (pyrimidine) or cyprofuram (tetrahydrofuran). This dual heterocyclic system could improve electronic delocalization and steric bulk, affecting receptor affinity .

Physicochemical Properties

  • Melting Point : While direct data for the target compound is unavailable, structurally related compounds like T134 (mp 161.4°C) and flutolanil (mp 104–105°C) suggest that the target’s rigid heterocycles may elevate its melting point .
  • Solubility : The trifluoromethyl group and aromatic rings likely reduce aqueous solubility, a trend observed in flutolanil and T133. However, the ethanediamide linker could introduce polarity, moderating hydrophobicity .

Key Differentiators and Advantages

Dual Heterocycles : The simultaneous presence of furan and thiophene may enhance binding to biological targets compared to single-heterocycle analogs like cyprofuram .

Ethanediamide Linker : This group could improve stability and interaction specificity relative to benzamide-based agrochemicals .

Synergistic Effects : The trifluoromethyl group’s electron-withdrawing effect, combined with heterocycles’ electron-rich nature, may optimize pharmacokinetic properties .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a compound that has drawn interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features several notable structural components:

  • Furan and Thiophene Rings : These heterocyclic moieties are known for their reactivity and ability to participate in various biochemical interactions.
  • Trifluoromethyl Group : This group enhances the compound's lipophilicity and metabolic stability, potentially affecting its pharmacokinetic properties.
  • Ethanediamide Backbone : The amide functionality may facilitate hydrogen bonding with biological targets.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, affecting metabolic pathways.
  • Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways related to cell growth, apoptosis, or inflammation.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial or antifungal properties, possibly through disruption of microbial cell membranes or metabolism.

In Vitro Studies

Recent studies have evaluated the compound's efficacy in various biological assays:

Study FocusFindingsReference
Enzyme InhibitionDemonstrated significant inhibition of tyrosinase with an IC50 value of 0.0433 µM, indicating strong potential as a skin-whitening agent.
Antimicrobial ActivityExhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
CytotoxicityShowed selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating a promising therapeutic window.

Case Studies

  • Tyrosinase Inhibition : A study reported that compounds structurally similar to this compound demonstrated potent inhibitory effects on tyrosinase, an enzyme critical in melanin production. This suggests potential applications in cosmetic formulations aimed at hyperpigmentation treatment .
  • Anticancer Properties : In a preliminary investigation, the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant cytotoxicity at low concentrations, warranting further exploration into its mechanisms and efficacy in vivo .

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